REACTION_CXSMILES
|
[C:1]([N:3]=[C:4]([NH2:17])[NH:5][C:6]1[CH:7]=[C:8]2[C:12](=[C:13]([I:15])[CH:14]=1)[NH:11][C:10]([CH3:16])=[CH:9]2)#[N:2]>COCCOCCOC>[I:15][C:13]1[C:12]2[NH:11][C:10]([CH3:16])=[CH:9][C:8]=2[C:7]2[C:6]([CH:14]=1)=[N:5][C:4]([NH2:17])=[N:3][C:1]=2[NH2:2]
|
Name
|
N″-cyano-N-(7-iodo-2-methyl-1H-indol-5-yl)guanidine
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
C(#N)N=C(NC=1C=C2C=C(NC2=C(C1)I)C)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with methanol and ether
|
Type
|
CUSTOM
|
Details
|
to give a brown solid which
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C2=C(C3=C(N=C(N=C3C1)N)N)C=C(N2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 13.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |